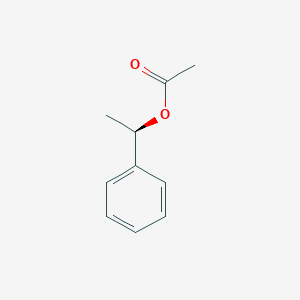
(R)-1-phenylethyl acetate
概述
描述
®-1-phenylethyl acetate is an organic compound belonging to the ester family. It is characterized by a phenyl group attached to the first carbon of an ethyl acetate moiety. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions
®-1-phenylethyl acetate can be synthesized through various esterification methods. One common method is the Fischer esterification, where ®-1-phenylethanol reacts with acetic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .
Another method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of ®-1-phenylethyl acetate often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of immobilized enzymes as biocatalysts in esterification reactions is also gaining popularity due to its eco-friendly nature and efficiency .
化学反应分析
Types of Reactions
®-1-phenylethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to ®-1-phenylethanol and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to ®-1-phenylethanol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.
Major Products
Hydrolysis: ®-1-phenylethanol and acetic acid.
Reduction: ®-1-phenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
®-1-phenylethyl acetate has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its pleasant aroma makes it useful in behavioral studies involving olfactory stimuli.
Medicine: Research is exploring its potential as a bioactive compound with antimicrobial properties.
Industry: Widely used in the fragrance and flavor industries for its fruity scent.
作用机制
The mechanism of action of ®-1-phenylethyl acetate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fruity aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes .
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with a similar fruity aroma but lacks the phenyl group.
Methyl benzoate: Another ester with a pleasant aroma, but with a benzoyl group instead of an acetyl group.
Isopentyl acetate: Known for its banana-like scent, used similarly in the fragrance industry.
Uniqueness
®-1-phenylethyl acetate stands out due to its chiral nature, which can lead to different sensory perceptions compared to its racemic or (S)-enantiomer counterparts. Its specific structure also allows for unique interactions in chemical reactions and biological systems .
属性
IUPAC Name |
[(1R)-1-phenylethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXDOLUJCHOAY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315000 | |
| Record name | (+)-Styrallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16197-92-5 | |
| Record name | (+)-Styrallyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16197-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Styrallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


